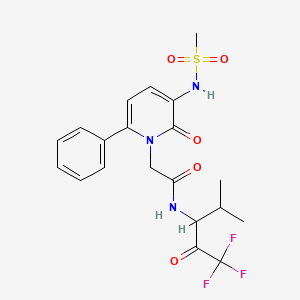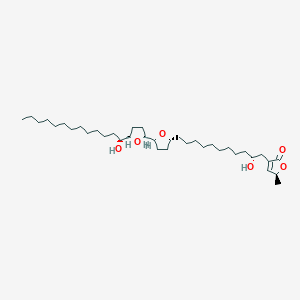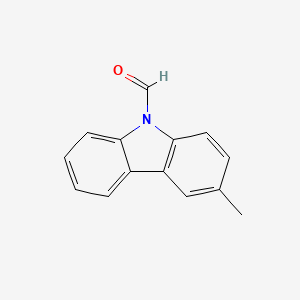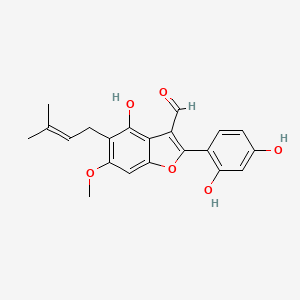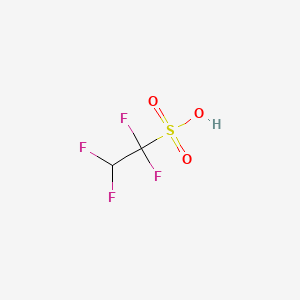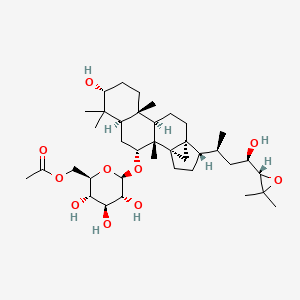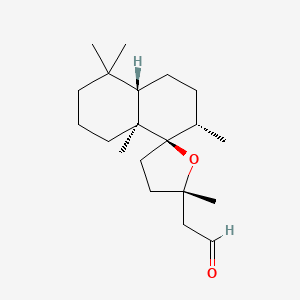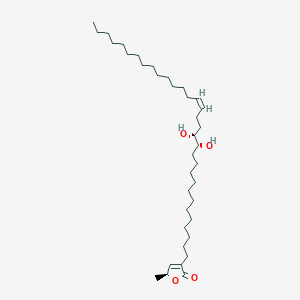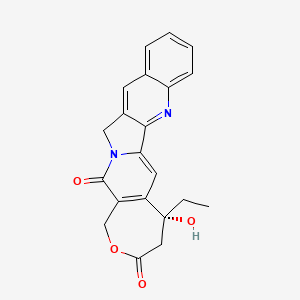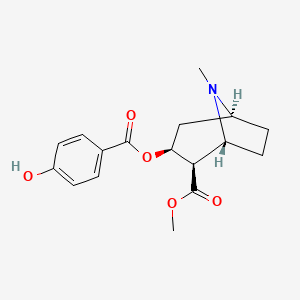
9-acetoxy-8,10-dehydrothymol 3-O-tiglate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-acetoxy-8,10-dehydrothymol 3-O-tiglate is a member of phenols and a benzoate ester. It has a role as a metabolite.
Scientific Research Applications
Thymol Derivatives and Their Applications
The compound 9-acetoxy-8,10-dehydrothymol 3-O-tiglate is a thymol derivative. Thymol derivatives are commonly found in various plants and have been the subject of extensive research due to their diverse biological activities.
Isolation and Structural Analysis : Thymol derivatives, including this compound, have been isolated from various plants such as Eupatorium fortunei and Eupatorium cannabinum ssp. asiaticum. These compounds are identified and structurally characterized using techniques like MS and NMR spectroscopy (Phan et al., 2019); (Chen et al., 2014).
Cytotoxicity and Antiproliferative Effects : Some thymol derivatives, including those similar to this compound, have shown cytotoxic properties. For instance, studies have demonstrated the potential of these compounds in inhibiting cell proliferation in various cancer cell lines, suggesting their potential application in cancer research and treatment (Adorisio et al., 2020).
Chemical Synthesis and Modifications : Research has also focused on the chemical synthesis and modifications of thymol derivatives. Studies involve understanding the chemical properties and reaction mechanisms of these compounds, which can be vital for pharmaceutical and industrial applications (Richards et al., 1975).
Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
[2-(3-acetyloxyprop-1-en-2-yl)-5-methylphenyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H20O4/c1-6-12(3)17(19)21-16-9-11(2)7-8-15(16)13(4)10-20-14(5)18/h6-9H,4,10H2,1-3,5H3/b12-6+ |
InChI Key |
YQTJNXJVGGXRFW-WUXMJOGZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1=C(C=CC(=C1)C)C(=C)COC(=O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1=C(C=CC(=C1)C)C(=C)COC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


